![molecular formula C15H12N2O2 B5525075 2-methyl-3-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5525075.png)

2-methyl-3-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

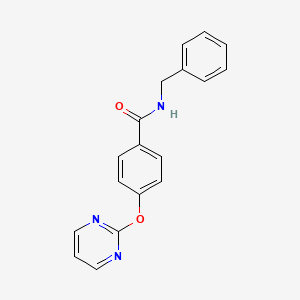

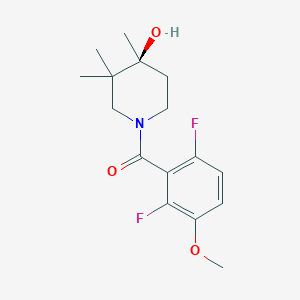

The synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives, including 2-methyl-3-phenoxy variants, often involves complex reactions that aim to introduce specific functional groups to achieve desired biological activities. For instance, derivatives of pyrido[1,2-a]pyrimidin-4-one have been synthesized to act as selective aldose reductase inhibitors exhibiting antioxidant activity. These compounds, particularly those bearing phenol or catechol moieties, showed significant inhibitory potency and antioxidant properties, highlighting the importance of specific substituents in their synthesis for enhanced biological activity (La Motta et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of 2-methyl-3-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives is crucial for understanding their reactivity and biological activities. Research on the structural, vibrational, and surface characterization of closely related compounds has utilized techniques such as single-crystal X-ray diffraction (SCXRD) and density functional theory (DFT) calculations. These studies provide insights into the molecular geometry, electronic properties, and interaction potentials of these compounds, essential for designing molecules with optimized biological activities (Lahmidi et al., 2021).

Wissenschaftliche Forschungsanwendungen

Aldose Reductase Inhibitors and Antioxidant Activity

Derivatives of pyrido[1,2-a]pyrimidin-4-one have been identified as a novel class of selective aldose reductase inhibitors, exhibiting significant inhibitory activity in the micromolar/submicromolar range. These compounds also demonstrated notable antioxidant properties, particularly those derivatives containing a catechol moiety, suggesting their potential therapeutic application in treating complications of diabetes and oxidative stress-related diseases (La Motta et al., 2007).

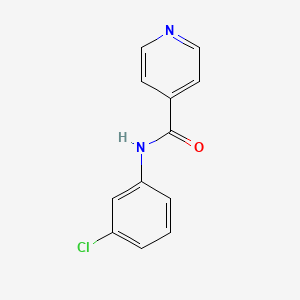

Synthesis of Quinazolin-4(3H)-ones

The compound has been employed in the synthesis of quinazolin-4(3H)-ones, a class of compounds with a broad spectrum of biological activities. A specific synthesis route involving 2-trifluoromethyl-4-iodo-nicotinic acid demonstrates the chemical versatility and reactivity of the pyrido[1,2-a]pyrimidin-4-one scaffold, highlighting its utility in generating pharmacologically relevant structures (Li et al., 2013).

Antifungal Activity

Pyrazolo[1,5-a]pyrimidine derivatives, closely related to 2-methyl-3-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one, have shown good antifungal abilities against several phytopathogenic fungi. This suggests the potential application of such derivatives in developing new antifungal agents (Zhang et al., 2016).

Catalysis and Green Chemistry

Research into pyrido[2,3-d]pyrimidine derivatives has been directed towards their synthesis using green chemistry principles. One study demonstrated a one-pot, three-component approach catalyzed by HAp-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst under solvent-free conditions, emphasizing the environmental benefits and efficiency of such methodologies (Mohsenimehr et al., 2014).

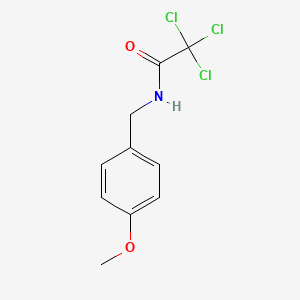

Photocatalytic Degradation

The photocatalytic degradation of organic pollutants using TiO2 has been enhanced by the modification with SiOx, with studies on pyrimidine derivatives providing insights into the mechanism and optimization of such processes. This research highlights the potential application of pyrimidine derivatives in environmental remediation and the development of more efficient photocatalysts (Lee et al., 2003).

Eigenschaften

IUPAC Name |

2-methyl-3-phenoxypyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-11-14(19-12-7-3-2-4-8-12)15(18)17-10-6-5-9-13(17)16-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKICNRHLFPXPTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5525010.png)

![methyl {[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5525011.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5525027.png)

![5-bromo-2-hydroxy-N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)benzohydrazide](/img/structure/B5525033.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5525040.png)

![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]morpholine](/img/structure/B5525047.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5525063.png)

![(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5525067.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5525083.png)

![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)